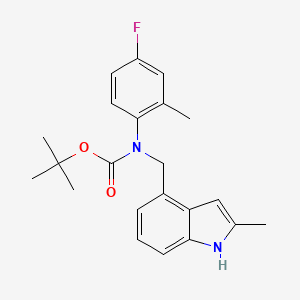![molecular formula C9H6N2O2 B14751532 2H-[1,3]Dioxolo[4,5-F]phthalazine CAS No. 234-18-4](/img/structure/B14751532.png)
2H-[1,3]Dioxolo[4,5-F]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,3]Dioxolo[4,5-F]phthalazine is a heterocyclic compound that features a fused dioxole and phthalazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]Dioxolo[4,5-F]phthalazine typically involves multi-component reactions. One efficient method is a one-pot, four-component condensation reaction. This method uses hydrazinium hydroxide, phthalic anhydride, dimedone, and aromatic aldehydes under thermal solvent-free conditions . The reaction is catalyzed by cellulose-SO3H, a solid acidic catalyst, which facilitates the formation of the desired product with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis. The use of solid acidic catalysts and solvent-free conditions aligns with sustainable industrial practices.
Análisis De Reacciones Químicas
Types of Reactions
2H-[1,3]Dioxolo[4,5-F]phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols
Aplicaciones Científicas De Investigación
2H-[1,3]Dioxolo[4,5-F]phthalazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2H-[1,3]Dioxolo[4,5-F]phthalazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it may interact with the gamma-aminobutyric acid (GABA) receptor, enhancing inhibitory neurotransmission and reducing neuronal excitability . Molecular dynamic simulations have shown stable interactions with the GABA receptor, supporting its potential therapeutic effects .
Comparación Con Compuestos Similares
2H-[1,3]Dioxolo[4,5-F]phthalazine can be compared with other similar heterocyclic compounds, such as:
[1,3]Dioxolo[4,5-g]chromen-8-ones: These compounds are structurally similar and have been evaluated for their cytotoxic activities against cancer cell lines.
The uniqueness of this compound lies in its specific ring fusion and potential for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
234-18-4 |
|---|---|
Fórmula molecular |
C9H6N2O2 |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
[1,3]dioxolo[4,5-f]phthalazine |
InChI |
InChI=1S/C9H6N2O2/c1-2-8-9(13-5-12-8)7-4-11-10-3-6(1)7/h1-4H,5H2 |
Clave InChI |
GONZDLHEPMAAMZ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C3=CN=NC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


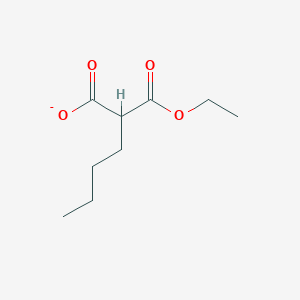
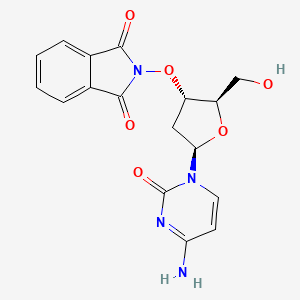
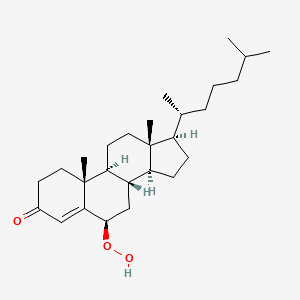

![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)

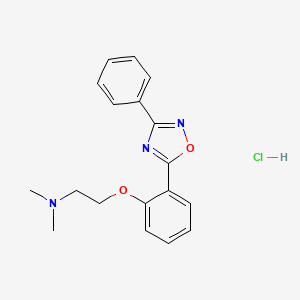
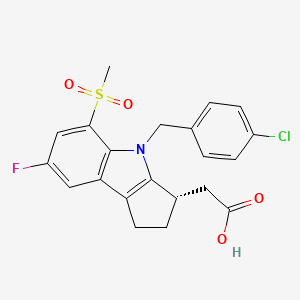
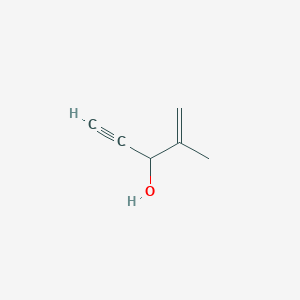
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
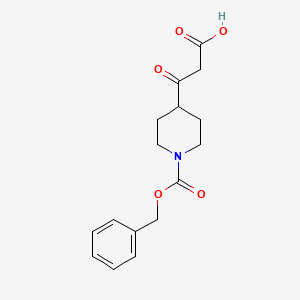
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)
